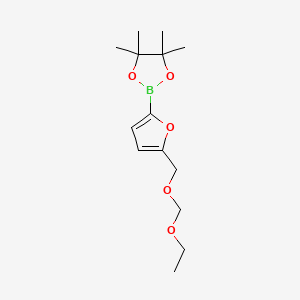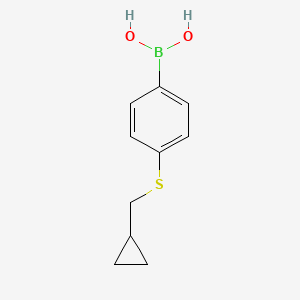
4-(Cyclopropylmethylthio)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclopropylmethylthio)phenylboronic acid is a chemical compound with the molecular formula C10H13BO2S . It has a molecular weight of 208.09 . This compound is used in scientific research and contributes to advancements in drug discovery, catalysis, and organic synthesis.
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring attached to a boronic acid group and a cyclopropylmethylthio group . The average mass of the molecule is 208.085 Da and the monoisotopic mass is 208.072937 Da .Chemical Reactions Analysis
Boronic acids, including this compound, are known to form reversible complexes with diols, which leads to their utility in various sensing applications . They are also used in Suzuki–Miyaura coupling reactions, a type of carbon-carbon bond-forming reaction .Physical And Chemical Properties Analysis
This compound is a solid at room temperature and should be stored at 2-8°C . It has a molecular weight of 208.09 .科学的研究の応用
Synthesis and Catalytic Applications
4-(Cyclopropylmethylthio)phenylboronic acid, although not directly mentioned, is related to the broader family of phenylboronic acids and their derivatives. These compounds play a crucial role in organic synthesis and catalysis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating biaryl compounds. Such reactions are foundational in the development of pharmaceuticals, agrochemicals, and organic materials. For instance, Wolfson and Levy-Ontman (2020) highlighted the development of palladium nanoparticles on renewable polysaccharides as catalysts for Suzuki cross-coupling, demonstrating the importance of phenylboronic acids in enhancing the efficiency and sustainability of these reactions. This suggests potential applications for this compound in similar catalytic processes, potentially offering unique reactivity or selectivity due to its cyclopropylmethylthio substituent (Wolfson & Levy‐Ontman, 2020).
Material Science and Engineering
In material science, derivatives of phenylboronic acids, like this compound, could find applications in the development of advanced materials. For instance, their unique binding properties to diols can be exploited in creating sensitive and selective sensors. Anzai (2016) discussed the use of phenylboronic acid derivatives in constructing electrochemical biosensors, particularly for glucose monitoring, which is crucial in diabetes management. This indicates potential research avenues for utilizing this compound in sensor technology, leveraging its specific functional group for targeted sensing applications (Anzai, 2016).
Pharmaceutical and Biomedical Applications
In the pharmaceutical and biomedical fields, phenylboronic acids and their derivatives are recognized for their therapeutic potential. They have been explored for their biological activities, including their roles as inhibitors or activators in various biological pathways. Sato et al. (2011) reviewed pH- and sugar-sensitive layer-by-layer films and microcapsules for drug delivery, highlighting the role of phenylboronic acid derivatives in creating responsive delivery systems that can release drugs in reaction to specific biological stimuli. This underscores the potential of compounds like this compound in developing novel drug delivery mechanisms that can improve therapeutic outcomes (Sato, Yoshida, Takahashi, & Anzai, 2011).
Safety and Hazards
When handling 4-(Cyclopropylmethylthio)phenylboronic acid, avoid dust formation and inhalation. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .
作用機序
Target of Action
Boronic acids, including phenylboronic acids, are commonly used in organic synthesis, particularly in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds .
Mode of Action
In Suzuki-Miyaura coupling reactions, the boronic acid acts as a nucleophile, donating electrons to form new bonds . The reaction involves a palladium catalyst, which facilitates the coupling of the boronic acid with a halide . The boronic acid transfers its organic group to the palladium, a process known as transmetalation .
Biochemical Pathways
The compound’s role in suzuki-miyaura coupling reactions suggests it could influence pathways involving the synthesis of organic compounds .
Pharmacokinetics
As a boronic acid, its bioavailability could be influenced by factors such as its solubility and stability .
Result of Action
The primary result of the action of 4-(Cyclopropylmethylthio)phenylboronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling reactions . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound, like other boronic acids, can be influenced by environmental factors such as pH and temperature . For instance, Suzuki-Miyaura coupling reactions typically require mild conditions and are tolerant of various functional groups . Additionally, boronic acids are generally stable and easy to handle, but they can be sensitive to moisture .
特性
IUPAC Name |
[4-(cyclopropylmethylsulfanyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2S/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8,12-13H,1-2,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUDUPVJZBDKND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SCC2CC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675229 |
Source


|
| Record name | {4-[(Cyclopropylmethyl)sulfanyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217501-03-5 |
Source


|
| Record name | {4-[(Cyclopropylmethyl)sulfanyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


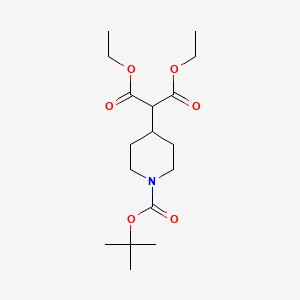

![3-[[(8alpha,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594766.png)
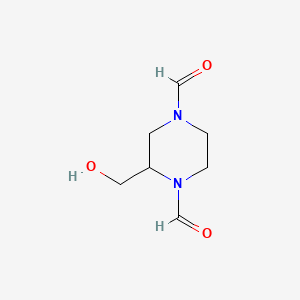
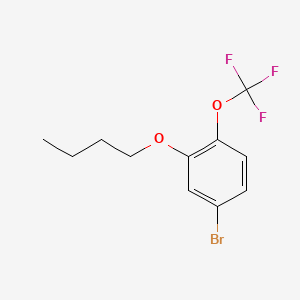

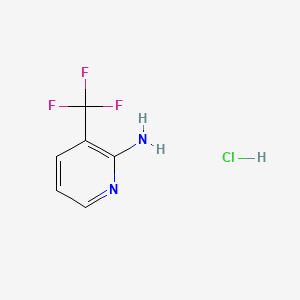

![4-{[(2Z)-But-2-en-1-yl]oxy}benzoyl fluoride](/img/structure/B594775.png)
![Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B594776.png)
